molecular formula C9H19N3O4 B14707189 L-Seryl-L-lysine CAS No. 22677-61-8

L-Seryl-L-lysine

Cat. No.: B14707189
CAS No.: 22677-61-8
M. Wt: 233.27 g/mol
InChI Key: SBMNPABNWKXNBJ-BQBZGAKWSA-N
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Description

L-Seryl-L-lysine: is a dipeptide composed of the amino acids L-serine and L-lysine. It is formed by a peptide bond between the carboxyl group of L-serine and the amino group of L-lysine.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Seryl-L-lysine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of L-serine and subsequent reaction with the amino group of L-lysine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Corynebacterium glutamicum is a commonly used microorganism for the production of amino acids, including L-lysine. The fermentation process can be optimized by adjusting parameters such as pH, temperature, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Types of Reactions: L-Seryl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group of L-lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

Scientific Research Applications

L-Seryl-L-lysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Seryl-L-lysine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

L-Seryl-L-lysine can be compared with other similar dipeptides such as:

    L-Seryl-L-proline: Another dipeptide with different functional properties and applications.

    L-Seryl-L-alanine: Known for its role in protein structure and stability.

    L-Seryl-L-threonine: Involved in various metabolic pathways and has distinct biochemical properties.

Uniqueness: this compound is unique due to its specific combination of L-serine and L-lysine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its involvement in protein synthesis make it a valuable compound for research and industrial applications .

Properties

CAS No.

22677-61-8

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C9H19N3O4/c10-4-2-1-3-7(9(15)16)12-8(14)6(11)5-13/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1

InChI Key

SBMNPABNWKXNBJ-BQBZGAKWSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CO)N

physical_description

Solid

Origin of Product

United States

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